3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole
Description
3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole is a carbazole derivative featuring bromine substituents at the 3- and 6-positions and a 2-hydroxy-3-morpholinopropyl side chain at the 9-position. Carbazole derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and materials science due to their rigid aromatic structure and tunable electronic properties .
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N2O2/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(24)11-22-5-7-25-8-6-22/h1-4,9-10,15,24H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUERTUSYUCOVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole typically involves the bromination of carbazole followed by the introduction of the morpholinopropyl group. The process can be summarized as follows:
Bromination of Carbazole: Carbazole is brominated at the 3 and 6 positions using N-Bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is typically carried out at room temperature.
Introduction of Morpholinopropyl Group: The dibromocarbazole is then reacted with 2-hydroxy-3-morpholinopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of 3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, converting them into hydrogen atoms or other substituents.
Substitution: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Debrominated carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole is used as a building block in the synthesis of conjugated polymers and organic semiconductors. Its unique structure allows for the creation of materials with tailored electronic properties.
Biology: In biological research, carbazole derivatives are studied for their potential as anticancer, antimicrobial, and antioxidant agents. The presence of the morpholinopropyl group enhances the compound’s solubility and bioavailability.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and pathways involved in disease progression.
Industry: In the industrial sector, 3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole is used in the production of advanced materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, it may inhibit specific enzymes or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Substituent Effects on Electronic and Physical Properties
The substituents on the carbazole core critically influence solubility, thermal stability, and electronic behavior:
- This contrasts with electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) in compounds such as 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) (), which enhance electron density .
- Morpholinopropyl Side Chain: The 2-hydroxy-3-morpholinopropyl group likely improves solubility in polar solvents and introduces hydrogen-bonding capabilities, distinguishing it from simpler alkyl chains (e.g., 9-(4-bromobutyl)-9H-carbazole in ) .
Thermal and Morphological Stability
Indolo[3,2-b]carbazole derivatives () exhibit high glass transition temperatures (>150°C) due to their fused-ring systems, ensuring thermal stability in OLEDs . The target compound’s bromine substituents may reduce thermal stability compared to indolo derivatives but improve it relative to non-halogenated carbazoles.
Data Table: Key Properties of Selected Carbazole Derivatives
Research Findings and Implications
- Electronic Applications : The target compound’s bromine and morpholine groups may make it suitable as an electron-transport material in OLEDs, contrasting with indolo[3,2-b]carbazole’s hole-transport dominance .
- Pharmaceutical Potential: Morpholino groups are common in drug design due to their bioavailability; the hydroxy group could facilitate binding to biological targets.
- Limitations: Bromine’s electron-withdrawing nature might reduce luminescence efficiency compared to donor-substituted carbazoles .
Biological Activity
3,6-Dibromo-9-(2-hydroxy-3-morpholinopropyl)carbazole is a derivative of carbazole known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents and other therapeutic modalities.
Chemical Structure and Properties
The compound features a dibromo substitution at the 3 and 6 positions of the carbazole ring and a morpholinopropyl group at the 9 position. This unique structure contributes to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₈Br₂N₂O |
| Molecular Weight | 396.06 g/mol |
| CAS Number | Not specified |
| Appearance | White to off-white solid |
Anticancer Activity
Research indicates that 3,6-dibromo derivatives of carbazole exhibit significant anti-cancer properties. A study evaluated a series of N-alkyl-3,6-dibromocarbazole derivatives for their efficacy against various cancer cell lines, including MCF-7 (ER+) and MDA-MB-231 (triple-negative breast cancer). The findings revealed:
- GI50 Values :
- In MCF-7 cells: Compounds demonstrated GI50 values ranging from 6.8 to 32.2 µM .
- In MDA-MB-231 cells: Compounds exhibited GI50 values between 4.7 to 23 µM , indicating potent anti-proliferative effects.
The most effective compound, with a 2-piperazinyl ethyl butyramide chain, showed GI50 values of 8 µM in MCF-7 and 4.7 µM in MDA-MB-231 cells, highlighting its potential as a lead candidate for further development .
Anti-Migratory Effects
In addition to anti-cancer activity, the compound's derivatives were assessed for their ability to inhibit cell migration—a critical factor in cancer metastasis. The results indicated:
- Several compounds significantly reduced lamellipodia formation in MDA-MB-231 cells.
- Compound 10 inhibited cell migration by approximately 13% at a concentration of 2 µM , showcasing its potential as an anti-metastatic agent .
Mechanistic Insights
The mechanism of action for the biological activity of these compounds is thought to involve modulation of cellular pathways related to proliferation and migration. The inhibition of actin polymerization and interference with signaling pathways involved in cell motility have been suggested as possible mechanisms .
Case Studies
- Study on Antitumor Activity : A comprehensive evaluation was conducted on various N-alkyl derivatives of dibromocarbazole, revealing that modifications at the side chains significantly influenced their cytotoxicity against cancer cell lines.
- Evaluation of Anti-Migratory Properties : A wound-healing assay demonstrated that certain derivatives could effectively hinder the migratory capabilities of metastatic breast cancer cells without compromising cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
